

The Role of (+)-Avibactam in Overcoming Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Avibactam, (+)-	
Cat. No.:	B1249370	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics. (+)-Avibactam is a novel, non- β -lactam β -lactamase inhibitor that represents a significant advancement in combating this resistance. When combined with β -lactam antibiotics such as ceftazidime and aztreonam, avibactam restores their efficacy against a broad spectrum of resistant pathogens. This technical guide provides an in-depth overview of avibactam's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Avibactam is a diazabicyclooctane that covalently binds to the active site serine of a wide range of β -lactamases, including Ambler class A, class C, and some class D enzymes.[1][2][3] Unlike traditional β -lactamase inhibitors, the covalent adduct formed with avibactam is a stable carbamoyl-enzyme complex that is resistant to hydrolysis.[4] A key feature of avibactam's mechanism is the reversibility of this covalent binding, where the inhibitor can be slowly released, regenerating the active enzyme and intact avibactam.[1][2][3] However, the off-rate is slow, providing a sustained period of inhibition that allows the partner β -lactam antibiotic to exert its bactericidal activity.[5]



Quantitative Data on Avibactam's Efficacy

The inhibitory potency of avibactam has been quantified against a wide array of β -lactamases, and its ability to restore the activity of partner antibiotics has been demonstrated through extensive microbiological testing.

Table 1: Kinetic Parameters of Avibactam against Key β-

<u>Lactamases</u>

β-Lactamase	Ambler Class	k2/Ki (M-1s-1)	koff (s-1)	IC50 (nM)
TEM-1	А	-	4.5 x 10-4	8
SHV-1	А	-	-	-
CTX-M-15	А	1.0 x 105	2.9 x 10-4	3.4
KPC-2	А	1.4 x 104	1.4 x 10-4	29
AmpC (P. aeruginosa)	С	5.1 x 103	1.9 x 10-3	170
P99 (E. cloacae)	С	-	-	110
OXA-10	D	11	<1.6 x 10-6	-
OXA-48	D	1.4 x 103	-	-

Data compiled from multiple sources. Note that experimental conditions can affect these values.

Table 2: Ceftazidime-Avibactam (CZA) MIC Values for Resistant Enterobacteriaceae



Organism	β-Lactamase Profile	Ceftazidime MIC (μg/mL)	Ceftazidime- Avibactam (4 μg/mL) MIC (μg/mL)
E. coli	ESBL (CTX-M-15)	>128	0.25
K. pneumoniae	KPC-2	64	1
K. pneumoniae	KPC-3	128	2
E. cloacae	AmpC (derepressed)	>128	0.5
K. pneumoniae	OXA-48	32	1

Representative data from various studies.

Table 3: Ceftazidime-Avibactam (CZA) MIC Values for

Pseudomonas aeruginosa

Resistance Mechanism	Ceftazidime MIC (µg/mL)	Ceftazidime-Avibactam (4 μg/mL) MIC (μg/mL)
AmpC (derepressed)	64	4
Efflux pump overexpression	32	8
Multiple mechanisms	>128	16

Representative data from various studies.

Experimental Protocols

Protocol 1: Determination of IC50 for Avibactam against a Purified β -Lactamase

This protocol describes a spectrophotometric assay using the chromogenic substrate nitrocefin to determine the half-maximal inhibitory concentration (IC50) of avibactam.

Materials:



- Purified β-lactamase enzyme
- Avibactam
- Nitrocefin
- Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of avibactam in DMSO.
 - Prepare a working solution of the purified β-lactamase in assay buffer. The concentration will depend on the specific activity of the enzyme.
 - \circ Prepare a stock solution of nitrocefin in DMSO and dilute it to a working concentration (e.g., 100 μ M) in assay buffer.
- Assay Setup:
 - In the wells of a 96-well plate, add a fixed volume of the β-lactamase enzyme solution.
 - Add varying concentrations of avibactam to the wells. Include a control well with no inhibitor.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.



- Immediately monitor the change in absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 30 minutes).
- Data Analysis:
 - Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
 - Plot the initial velocity as a function of the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution Susceptibility Testing for Ceftazidime-Avibactam

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime in combination with a fixed concentration of avibactam.

Materials:

- Bacterial isolate to be tested
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftazidime powder
- Avibactam powder
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Preparation of Antimicrobial Solutions:
 - Prepare a stock solution of ceftazidime.
 - Prepare a stock solution of avibactam.



 \circ Prepare a working solution of avibactam to achieve a final concentration of 4 μ g/mL in each well of the microtiter plate.

• Plate Preparation:

- Add the avibactam working solution to each well of the microtiter plate (except for growth control wells).
- Perform serial two-fold dilutions of ceftazidime across the wells of the plate in CAMHB containing avibactam.
- \circ The final volume in each well should be 50 μ L before adding the inoculum.

Inoculation:

- Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
- \circ Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

Incubation:

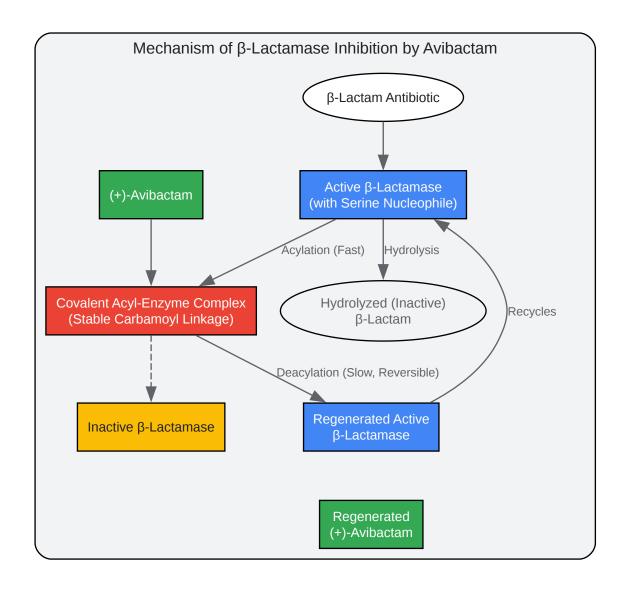
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

MIC Determination:

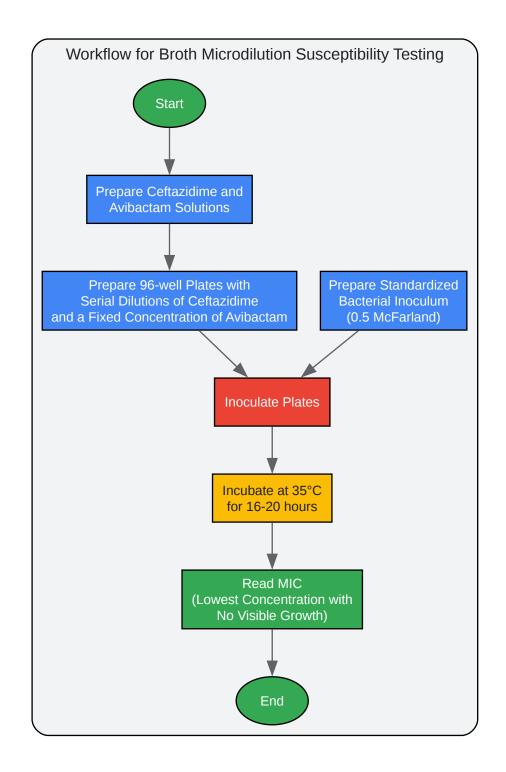
 \circ The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 μ g/mL avibactam) that completely inhibits visible bacterial growth.

Visualizations









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. benchchem.com [benchchem.com]
- 2. nitrocefin.com [nitrocefin.com]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of (+)-Avibactam in Overcoming Antibiotic Resistance: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#avibactam-s-role-in-overcoming-antibiotic-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





